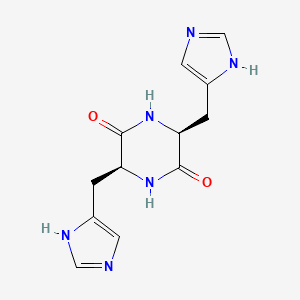

Cyclo(L-histidyl-L-histidyl)

Description

Significance of Cyclic Dipeptides in Chemical Biology

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are widespread in nature. mdpi.com Initially considered mere byproducts of protein degradation, they are now recognized as crucial secondary metabolites and signaling molecules in a vast array of organisms, from bacteria to humans. nih.govnih.gov Their inherent structural rigidity, a consequence of their cyclic nature, confers several advantages over their linear counterparts. This rigidity enhances their resistance to enzymatic degradation by proteases, a significant factor for their bioavailability and potential as therapeutic agents. mdpi.comnih.gov

The constrained conformation of cyclic dipeptides also leads to a reduced entropic cost upon binding to biological targets, often resulting in higher binding affinity and specificity. mdpi.com This has positioned them as "privileged scaffolds" in drug discovery, meaning their core structure can be readily modified to interact with a diverse range of biological receptors. nih.gov The biological activities of cyclic dipeptides are remarkably diverse, encompassing antimicrobial, antifungal, antiviral, antitumor, and neuroprotective properties. mdpi.comresearchgate.net Furthermore, their involvement in complex biological processes such as quorum sensing in bacteria highlights their importance in chemical biology. nih.gov

Overview of Histidine-Containing Cyclic Dipeptides

Within the broad class of cyclic dipeptides, those containing one or more histidine residues are of particular interest due to the unique properties of the imidazole (B134444) side chain of histidine. This side chain can act as a proton donor or acceptor, a nucleophile, and a ligand for metal ion coordination, making histidine-containing cyclic dipeptides versatile molecules in biological systems. nih.govrsc.org

Research has explored a variety of histidine-containing cyclic dipeptides, revealing a wide spectrum of biological activities. For instance, compounds like cyclo(His-Ala) and cyclo(His-Gly) have demonstrated in vitro growth inhibition of various cancer cell lines and antifungal activity against C. albicans. nih.gov Other examples, such as cyclo(His-Phe) and cyclo(His-Tyr), have been investigated for their potential in managing cardiovascular-related conditions and as anticancer and antimicrobial agents. nih.gov The synthesis and study of these molecules have been advanced by the discovery and engineering of cyclodipeptide synthases (CDPSs), enzymes that can be tailored to produce specific histidine-containing cyclic dipeptides. researchbunny.comchemrxiv.org The ability of these compounds to chelate metal ions is another significant area of study, with implications for their biological function and potential applications. nih.gov

Table 1: Examples of Studied Histidine-Containing Cyclic Dipeptides and Their Reported Activities

| Compound Name | Reported Biological/Chemical Activities |

| Cyclo(His-Ala) | Anticancer, antifungal. nih.gov |

| Cyclo(His-Gly) | Anticancer, antifungal, antithrombotic. nih.gov |

| Cyclo(His-Phe) | Anticancer, ion channel blocking. nih.gov |

| Cyclo(His-Tyr) | Antithrombotic, antibacterial, antifungal, ion channel blocking. nih.gov |

| Cyclo(His-Pro) | Neuroprotective, antioxidant, involved in quorum sensing. nih.govresearchgate.netcaymanchem.com |

| Cyclo(L-threonyl-L-histidyl) | Subject of crystal structure and conformational analysis. acs.org |

| Cyclo(L-seryl-L-histidyl) | Subject of crystal structure and conformational analysis. iucr.org |

| Cyclo(L-histidyl-L-leucyl) | Used in studies of covalently bound groups to cyclodextrins. nih.govresearchgate.net |

Unique Structural and Conformational Aspects of Cyclo(L-histidyl-L-histidyl) for Research Focus

Cyclo(L-histidyl-L-histidyl) is distinguished by the presence of two histidine residues, which imparts specific structural and conformational properties that are central to its research focus. The diketopiperazine ring, the core of the molecule, can adopt different conformations, with a boat-like shape being common for many cyclic dipeptides. nih.gov

A key area of investigation for Cyclo(L-histidyl-L-histidyl) is its ability to act as a ligand for metal ions. The two imidazole side chains provide nitrogen donor atoms that can coordinate with metal centers, such as copper(II). rsc.orgoup.com X-ray crystal structure analysis of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate (B79767) tetrahydrate revealed that the Cyclo(L-histidyl-L-histidyl) ligand coordinates to the copper atom through the nitrogen atoms of the imidazole groups. oup.com The coordination geometry around the copper ion is not planar but distorted towards a tetrahedral configuration. oup.com

Furthermore, studies on the crystal and molecular structure of aquabis(cyclo-l-histidyl-l-histidylato)dicopper(II) perchlorate hydrate (B1144303) have shown that the Cyclo(L-histidyl-L-histidylato) ligands can bridge two copper atoms, forming a dimeric complex cation. oup.com The conformation of the ligating Cyclo(L-histidyl-L-histidyl) is often a folded form, with a bowsprit-boat conformation for the 2,5-piperazinedione (B512043) ring. oup.com This ability to form well-defined metal complexes is crucial for its potential catalytic activities and its role in mimicking aspects of metalloenzymes. The interaction with metal ions is also central to understanding its potential role in biological systems where transition metals are present. nih.gov

Historical Context of Research on Cyclo(L-histidyl-L-histidyl)

Research into cyclic dipeptides dates back to the early 20th century, though significant interest in their biological activities has surged more recently. nih.gov The study of histidine-containing cyclic dipeptides gained momentum with the discovery of the neuroprotective and other biological effects of related compounds like cyclo(His-Pro). researchgate.netgoogle.com

Specific research on Cyclo(L-histidyl-L-histidyl) has been driven by an interest in its coordination chemistry. Early studies focused on the synthesis and characterization of its metal complexes. For instance, research published in the 1980s detailed the thermodynamic and spectroscopic characteristics of copper(II) ternary complexes involving Cyclo(L-histidyl-L-histidyl) and various amino acids. rsc.org These studies highlighted the stereoselectivity of these complexes, driven by enthalpic factors and influenced by interactions such as aromatic ring-stacking. rsc.org

Later research delved into the precise three-dimensional structure of these metal complexes through X-ray crystallography. A notable study published in the Bulletin of the Chemical Society of Japan detailed the synthesis and crystal structure of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate tetrahydrate, providing a detailed view of the coordination environment. oup.com Subsequent crystallographic studies on related dimeric copper complexes further elucidated the intricate ways in which Cyclo(L-histidyl-L-histidyl) can interact with metal ions. oup.com This foundational work on its structure and coordination properties continues to inform current research into its potential applications in catalysis and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N6O2 |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

(3S,6S)-3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C12H14N6O2/c19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8/h3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19)/t9-,10-/m0/s1 |

InChI Key |

DTWZALREPCVBIQ-UWVGGRQHSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CN=CN3 |

Canonical SMILES |

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |

Synonyms |

cyclo(His-His) cyclo(histidyl-histidyl) cyclo(histidylhistidyl) cyclo(L-histidyl-L-histidyl) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical Solid-Phase and Solution-Phase Synthesis Approaches

While specific, detailed protocols for the classical solid-phase peptide synthesis (SPPS) or solution-phase synthesis of Cyclo(L-histidyl-L-histidyl) are not extensively detailed in readily available literature, the general principles of cyclic dipeptide synthesis are well-established and would be applicable.

Solution-Phase Synthesis: This approach would typically involve the synthesis of the linear dipeptide, L-histidyl-L-histidine, followed by an intramolecular cyclization. Key steps would include:

Protection of Amino Acids: The N-terminus of one L-histidine monomer and the C-terminus of another would be protected using standard protecting groups (e.g., Boc or Fmoc for the amine, and methyl or ethyl ester for the carboxyl). The imidazole (B134444) side chain of histidine is also typically protected (e.g., with a trityl (Trt) or tosyl (Tos) group) to prevent side reactions.

Dipeptide Formation: The two protected histidine monomers would be coupled using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. google.comspkx.net.cn

Deprotection: The terminal protecting groups of the linear dipeptide would be selectively removed.

Cyclization: The deprotected linear dipeptide would then be induced to cyclize under high dilution to favor the intramolecular reaction over intermolecular polymerization. This is often achieved by activating the C-terminus and allowing it to react with the free N-terminus.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined approach for creating the linear precursor. A common strategy for histidine-containing cyclopeptides involves anchoring the imidazole ring of the first histidine residue to a trityl-based resin. oup.comresearchgate.net The linear peptide is then assembled on the solid support. Subsequent cyclization can be performed either on-resin or after cleavage from the support. nih.gov On-resin cyclization often leads to higher purity of the final cyclic peptide. researchgate.net

A general workflow for SPPS of a head-to-tail cyclic peptide is outlined in the table below.

| Step | Description | Common Reagents |

| 1 | Resin Functionalization | Attachment of the first protected amino acid to a suitable resin (e.g., Wang, Rink Amide). For histidine-containing peptides, specialized resins like trityl chloride resin can be used to anchor the imidazole side chain. chinesechemsoc.org |

| 2 | Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid. |

| 3 | Coupling | Addition of the next protected amino acid with a coupling agent. |

| 4 | Repeat | Steps 2 and 3 are repeated to build the linear peptide chain. |

| 5 | Cyclization | After synthesis of the linear precursor, on-resin cyclization is induced, followed by cleavage from the resin. Alternatively, the linear peptide is first cleaved and then cyclized in solution. nih.gov |

| 6 | Purification | The crude cyclic peptide is purified, typically by High-Performance Liquid Chromatography (HPLC). |

Enzymatic Synthesis and Biocatalytic Routes

The enzymatic synthesis of cyclodipeptides is primarily carried out by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.gov CDPSs, in particular, utilize aminoacyl-tRNAs as substrates to produce a variety of cyclodipeptides. frontiersin.org While research has demonstrated the synthesis of other histidine-containing cyclodipeptides like cyclo(His-Pro) and cyclo(His-Glu) using CDPSs, the specific enzymatic synthesis of Cyclo(L-histidyl-L-histidyl) by a dedicated enzyme has not been prominently reported in the literature. acs.orgitjfs.com However, the broad substrate tolerance of some CDPSs suggests that the production of Cyclo(L-histidyl-L-histidyl) via biocatalytic means is plausible. Immobilization of these enzymes on supports like biochar or alginate beads has been shown to improve their stability and reusability for the production of cyclodipeptides. acs.org

Green Chemistry Principles in Cyclo(L-histidyl-L-histidyl) Synthesis

A notable advancement in the synthesis of Cyclo(L-histidyl-L-histidyl) aligns with the principles of green chemistry, which advocate for environmentally benign processes. A specific method has been reported involving the microwave-assisted cyclization of the linear dipeptide L-histidyl-L-histidine in water. itjfs.commdpi.com

| Parameter | Description |

| Solvent | Water, a green and non-toxic solvent. |

| Energy Source | Microwave irradiation, which allows for rapid heating and shorter reaction times. |

| Precursor | Linear L-histidyl-L-histidine. |

| Conditions | The linear dipeptide is dispersed in water at a concentration of 30 mM and heated in a microwave reactor at 180 °C for 10 minutes. |

| Yield | The reported yield for Cyclo(L-histidyl-L-histidyl) using this method is 80%, although some racemization can occur, necessitating purification by RP-HPLC. mdpi.com |

This approach significantly reduces the use of hazardous organic solvents and minimizes energy consumption compared to classical methods.

Synthesis of Stereoisomers and Chiral Analogs

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification of a cyclic peptide allows for the fine-tuning of its properties. For Cyclo(L-histidyl-L-histidyl), derivatization can be targeted at the imidazole side chains or the diketopiperazine backbone.

The imidazole ring of the histidine residues is a versatile site for functionalization. plos.orgwikipedia.org Its nucleophilic nature allows for reactions such as alkylation and acylation. wikipedia.orgbionity.com

N-Methylation: The synthesis of N,N-dimethylhistidine as a building block for incorporation into cyclic peptides has been described. uio.no This suggests that methylation of the imidazole nitrogen atoms in a pre-formed Cyclo(L-histidyl-L-histidyl) could be a potential modification, although specific examples are lacking.

Metal Coordination: The imidazole side chains readily coordinate with metal ions. The synthesis and crystal structure of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate (B79767) tetrahydrate have been reported, where the copper ion is coordinated to the imidazole nitrogen atoms of two cyclodipeptide molecules. oup.com This property is also exploited in designing bioconjugates. rsc.org

C-H Functionalization: Late-stage functionalization of the histidine imidazole ring at the C2 position via radical-mediated reactions has been reported for linear peptides, offering a route to introduce alkyl groups. researchgate.net Such a strategy could potentially be applied to Cyclo(L-histidyl-L-histidyl).

Modification of the diketopiperazine backbone can significantly influence the peptide's conformation and proteolytic stability. nih.gov

N-Methylation: Backbone N-methylation is a common strategy to enhance the pharmacokinetic properties of cyclic peptides. nih.govbiorxiv.org While methods for on-resin N-methylation of cyclic peptides exist, their application to Cyclo(L-histidyl-L-histidyl) has not been specifically documented. The success of such modifications is often sequence-dependent. nih.gov For some histidine-containing peptides, on-resin N-methylation has resulted in complex product mixtures. nih.gov

Molecular and Conformational Analysis

X-ray Crystallography Studies of Cyclo(L-histidyl-L-histidyl) and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. d-nb.info Studies on cyclo(L-histidyl-L-histidyl) and its derivatives have provided detailed structural information in the solid state.

In a notable study, the crystal structure of bis(cyclo-l-histidyl-l-histidyl)copper(II) perchlorate (B79767) tetrahydrate was determined. oup.com The analysis revealed that the cyclo(L-histidyl-L-histidyl) molecule coordinates to the copper atom through the nitrogen atoms of the imidazole (B134444) rings. oup.com The resulting coordination geometry around the copper atom is not planar but exhibits a distortion towards a tetrahedral configuration, with an interplanar angle of 29° between the two imidazole rings. oup.com The complex possesses a virtual D₂ symmetry. oup.com The diketopiperazine (DKP) ring of the cyclo(L-histidyl-L-histidyl) ligand adopts a folded, bowsprit-boat conformation. oup.com

Co-crystallization studies have also been performed with other molecules. For instance, ionic co-crystals of L-histidine with calcium halides have been prepared and structurally characterized, demonstrating the formation of ribbon-like structures. rsc.org While not directly cyclo(L-histidyl-L-histidyl), these studies on the parent amino acid highlight the coordination possibilities of the histidine side chain. The exploration of co-crystals is a significant area of research for modifying the physicochemical properties of active pharmaceutical ingredients. d-nb.infoesrf.fr

The conformation of cyclic dipeptides is a subject of ongoing research. For example, the crystal structure of cyclo(-L-seryl-L-histidyl-) monohydrate showed that the diketopiperazine ring is nearly planar, with the seryl and histidyl side chains folded above the central ring. iucr.org This "doubly folded" conformation was found to be the most stable based on empirical calculations and is partially populated in aqueous solutions. iucr.org Such studies provide a basis for understanding the conformational preferences of related cyclic dipeptides like cyclo(L-histidyl-L-histidyl).

Table 1: Crystallographic Data for a Cyclo(L-histidyl-L-histidyl) Complex

| Parameter | Value |

| Compound | Bis(cyclo-l-histidyl-l-histidyl)copper(II) Perchlorate Tetrahydrate |

| Crystal System | Trigonal |

| Space Group | P3₂21 |

| a (Å) | 8.450(3) |

| c (Å) | 42.00(6) |

| Z | 3 |

| R value | 0.103 |

| Coordination | Cu atom via N atoms of imidazolyl groups |

| DKP Ring Conformation | Bowsprit-boat |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformation of molecules in solution. For cyclic dipeptides, ¹H and ¹³C NMR provide detailed information about the geometry of the diketopiperazine ring and the orientation of the side chains. nih.govresearchgate.net

Proton NMR (¹H NMR) studies are particularly useful for determining the solution conformation. oup.comoup.com For instance, in a study of a related cyclic hexapeptide containing histidyl residues, ¹H NMR spectra suggested the presence of transannular hydrogen bonds, leading to the formation of β-turns. oup.com The chemical shifts and coupling constants of the amide and α-protons are sensitive to the backbone torsional angles (φ, ψ, and ω).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. spectralservice.de The chemical shifts of the carbonyl carbons in the diketopiperazine ring are indicative of the ring's planarity or puckering. researchgate.net In related cyclic dipeptides, the ¹³C chemical shifts have been used to distinguish between different conformations, such as boat and planar forms of the DKP ring. researchgate.net

For cyclo(L-histidyl-L-histidyl), NMR studies in solution would be expected to reveal a dynamic equilibrium between different conformers. The imidazole ring of the histidine side chain can exist in different tautomeric forms and exhibit pH-dependent chemical shifts. capes.gov.br The interaction with metal ions, such as Cu(II), can also be monitored by NMR, as the paramagnetic ion can cause broadening and shifting of nearby proton signals, providing evidence for coordination. oup.com

Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization

FT-IR Spectroscopy: FT-IR spectra of cyclic dipeptides are characterized by distinct absorption bands corresponding to the vibrations of the amide groups in the diketopiperazine ring. The amide I band (primarily C=O stretching) and amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly informative. researchgate.net For instance, in solid cyclo(Ala-His), the amide II mode was observed as a weak band at 1486 cm⁻¹ in the FTIR spectrum. researchgate.net The positions of these bands can indicate the presence of hydrogen bonding and the conformation of the peptide backbone. researchgate.net Studies on L-histidine have shown that FT-IR can detect structural changes, for example, in the presence of metal ligands. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for studying symmetric vibrations and vibrations of non-polar groups. acs.org In the Raman spectrum of solid cyclo(Ala-His), the amide II mode was observed as a medium-intensity band at 1494 cm⁻¹. researchgate.net The vibrational spectra of cyclic dipeptides are often interpreted with the aid of density functional theory (DFT) calculations to assign the observed bands to specific vibrational modes. mdpi.comresearchgate.netosti.gov This combined experimental and theoretical approach provides a detailed understanding of the vibrational properties and their relationship to the molecular structure. mdpi.com For example, in cyclo(L-Glu-L-Glu), DFT calculations helped to assign bands in the experimental vibrational spectra and correlated differences in the spectra of two polymorphs to their different hydrogen-bonding patterns. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Related Cyclic Dipeptides

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (Raman) |

| Amide II | cyclo(Ala-His) | 1486 | 1494 |

| Amide II | cyclo(His-Phe) | - | 1481 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution. It measures the differential absorption of left and right circularly polarized light. For cyclic dipeptides, CD spectra are sensitive to the chirality of the constituent amino acids and the conformation of the diketopiperazine ring and its side chains. researchgate.net

The CD spectrum of cyclo(L-histidyl-L-histidyl) would be expected to show characteristic bands in the peptide absorption region (around 190-240 nm) that are indicative of its specific three-dimensional structure. The signs and magnitudes of the Cotton effects in the CD spectrum can provide information about the folding of the peptide backbone and the orientation of the aromatic imidazole rings.

Studies on related cyclic dipeptides have demonstrated the utility of CD spectroscopy in distinguishing between different stereoisomers. researchgate.net For example, the ECD (Electronic Circular Dichroism) spectra of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) isomers were found to be distinct, allowing for unambiguous stereochemical assignment. researchgate.net Furthermore, CD spectroscopy can be used to monitor conformational changes induced by factors such as pH, temperature, or the binding of metal ions. capes.gov.broup.com In a study of a cyclic hexapeptide containing L-histidine, CD spectra were used to investigate the effects of divalent metal cations on its conformation. oup.com

Mass Spectrometry for Molecular Characterization in Research

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of cyclo(L-histidyl-L-histidyl) research, high-resolution mass spectrometry (HRMS) would be employed to confirm its identity by providing a highly accurate mass-to-charge ratio (m/z). nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides and other biomolecules, as it allows for the generation of intact molecular ions. core.ac.uk The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about the molecule. For cyclic dipeptides, the fragmentation of the diketopiperazine ring can yield characteristic product ions. The study of fragmentation mechanisms, often aided by theoretical calculations, can help in understanding the intrinsic properties of the peptide bonds. rsc.org

Mass spectrometry is also a key technique in proteomics and metabolomics for the identification and quantification of small molecules in complex biological samples. nih.gov For instance, HPLC coupled with HRMS has been used to detect cyclic dipeptides like cyclo(His-Pro) in biological extracts. nih.gov

Advanced Spectroscopic Techniques for High-Resolution Analysis

The characterization of cyclo(L-histidyl-L-histidyl) can be further enhanced by the application of advanced spectroscopic techniques that offer higher resolution and more detailed structural information. semi.ac.cnamr-insights.eu These methods often involve the coupling of different spectroscopic techniques or the use of specialized instrumentation.

For example, two-dimensional infrared (2D-IR) spectroscopy can provide insights into the dynamics and coupling of vibrational modes with ultrafast time resolution. semi.ac.cn In the context of cyclic dipeptides, 2D-IR could be used to study the conformational dynamics and hydrogen-bonding networks in real-time.

Another advanced technique is the coupling of Raman spectroscopy with other methods, such as in Transmission Electron Microscopy-Electron Energy-Loss Spectroscopy (TEM-EELS), which allows for the correlation of structural and chemical information at a high spatial resolution. arxiv.org While more commonly applied to materials science, the principles of these hyphenated techniques could be adapted for detailed studies of crystalline forms of cyclic dipeptides.

The continuous development of spectroscopic methods provides ever more powerful tools for the in-depth analysis of complex molecules like cyclo(L-histidyl-L-histidyl), enabling a deeper understanding of their structure-property relationships. semi.ac.cn

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of Cyclo(L-histidyl-L-histidyl). While comprehensive studies on the isolated molecule are not extensively detailed in the provided literature, related computational work offers significant insights. For instance, Density Functional Theory (DFT) has been employed to study copper complexes involving histidine-containing peptides, which serves as a model for understanding the coordination chemistry of Cyclo(L-histidyl-L-histidyl). ehu.esnih.gov

Studies on copper binding to peptide fragments analogous to the histidyl-histidyl moiety show that DFT can predict coordination geometries and binding energies. nih.gov For example, calculations on Cu(I) and Cu(II) complexes with His-His fragments help model the redox properties and potential for generating reactive oxygen species. nih.gov Furthermore, electron spin resonance (ESR) spectroscopy studies on the reactions of a Cu(II)-Cyclo(L-histidyl-L-histidyl) complex with hydroperoxides provide experimental data that can be correlated with quantum chemical models of the reaction intermediates and transition states. qst.go.jp General quantum mechanical calculations, such as CNDO/2, have also been applied to the broader class of diketopiperazines to understand the conformational flexibility of the core ring structure. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of Cyclo(L-histidyl-L-histidyl) over time. These simulations have been a key component of in silico studies investigating potential therapeutic agents. nih.govresearchgate.netnih.gov In the context of identifying inhibitors for the SARS-CoV-2 main protease (Mpro), MD simulations were part of a multi-step computational approach that screened thousands of compounds. nih.govresearchgate.netnih.govresearchgate.net

These simulations, following initial molecular docking, help to assess the stability of the predicted ligand-protein complex. By simulating the movement of atoms over a period of time, researchers can validate the binding mode, observe the flexibility of the compound within the binding site, and analyze the persistence of key intermolecular interactions. While specific parameters and detailed trajectory analyses for Cyclo(L-histidyl-L-histidyl) from these studies are not fully published, the methodology is standard for verifying the viability of a potential drug candidate identified through high-throughput screening. nih.govresearchgate.net

Molecular Docking and Binding Energy Calculations with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been prominently used to investigate Cyclo(L-histidyl-L-histidyl) as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govresearchgate.netnih.govscienceopen.comwiley.comnih.gov

In a structure-guided discovery effort, Cyclo(L-histidyl-L-histidyl), identified from the ZINC database as ZINC000005116916, was docked into the active site of the Mpro crystal structure (PDB ID: 6LU7). nih.govresearchgate.netnih.gov The calculations predicted a favorable binding energy of -6.1 kcal/mol. nih.govresearchgate.net The primary interactions stabilizing the complex were found to be hydrophobic. nih.govresearchgate.net The imidazole (B134444) side chains and the diketopiperazine core of the molecule interact with several key residues in the protease's binding pocket. nih.govresearchgate.net

| Parameter | Value/Residues | Reference |

|---|---|---|

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | nih.govnih.gov |

| PDB ID | 6LU7 | nih.govnih.gov |

| Compound ID | ZINC000005116916 | nih.govresearchgate.net |

| Predicted Binding Energy | -6.1 kcal/mol | nih.govresearchgate.net |

| Interacting Residues (via Hydrophobic Binding) | Trp218, Leu220, Asn277, Arg279, Leu271, Glu270, Asn274, Phe219 | nih.govresearchgate.net |

Conformational Energy Calculations of Diketopiperazine Ring Systems

The conformation of the central 2,5-diketopiperazine (DKP) ring and the orientation of its side chains are crucial to the biological activity and interaction profile of Cyclo(L-histidyl-L-histidyl). X-ray diffraction studies of the solid state and NMR studies in solution have provided key insights into its conformational preferences. researchgate.net

The crystal structure reveals a conformation where one of the imidazole side chains is folded over the DKP ring, while the other is extended away from it (unfolded). researchgate.net The DKP ring itself is not planar and typically adopts a boat or twist-boat conformation. In a copper complex, Bis(cyclo-L-histidyl-L-histidyl)copper(II) perchlorate (B79767) tetrahydrate, the DKP ring is described as having a "bowsprit-boat" shape. researchgate.netoup.comoup.com

Conformational energy calculations, often correlated with experimental data, help to quantify the relative stability of different conformers. ¹H NMR measurements in D₂O have been used to determine the population of folded versus unfolded conformers in solution. These studies indicate a nearly equal distribution, with a calculated ratio of the folded to unfolded conformation being 49:51. researchgate.net This suggests that the energy barrier between these two states is low, allowing for dynamic equilibrium in an aqueous environment.

Solvent Effects on Cyclo(L-histidyl-L-histidyl) Conformation and Reactivity

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of peptides. For Cyclo(L-histidyl-L-histidyl), the effect of solvent is evident in its conformational flexibility. As determined by NMR in deuterated water (D₂O), the molecule exists as a dynamic mixture of folded and unfolded side-chain conformers, with nearly equal populations. researchgate.net This indicates that the aqueous environment does not overwhelmingly favor one conformation over the other.

Theoretical studies often incorporate solvent effects through computational models like the Polarizable Continuum Model (PCM). nih.gov This approach was used in DFT calculations of related copper-histidine complexes to simulate an aqueous environment. nih.gov In studies of catalysis, where a related copper-dipeptide complex was used for asymmetric Diels-Alder reactions, only modest solvent effects were observed for the catalyzed reaction, in contrast to the significant solvent-induced selectivity seen in the uncatalyzed version. researchgate.net This suggests that once the substrate is bound to the catalytic metal center of the complex, the influence of the bulk solvent on the reaction pathway is diminished.

Supramolecular Assembly and Self-Aggregation Modeling

Cyclo(L-histidyl-L-histidyl) can participate in the formation of larger, ordered structures through non-covalent interactions, a process known as supramolecular assembly. A prominent example is its ability to act as a ligand in metal-organic complexes. The crystal structure of Bis(cyclo-L-histidyl-L-histidyl)copper(II) perchlorate tetrahydrate provides a detailed model of such an assembly. oup.comoup.com

In this complex, two Cyclo(L-histidyl-L-histidyl) molecules coordinate to a central copper(II) ion. researchgate.netoup.com The coordination occurs through the nitrogen atoms of the imidazole side chains from each peptide molecule. researchgate.netoup.com The resulting structure has the two DKP rings positioned away from the metal center, with the imidazole groups forming a distorted tetrahedral coordination sphere around the copper atom. researchgate.netoup.com This type of metal-mediated assembly is a key feature of its chemistry and is relevant to its catalytic and biological functions. While self-aggregation of the peptide alone is not extensively documented, the tendency of other cyclic dipeptides to form structures like nanotubes and mesosheets through self-assembly suggests a potential for similar behavior under specific conditions. acs.org

In Silico Prediction of Molecular Interactions and Mechanisms

In silico methods are pivotal for predicting how Cyclo(L-histidyl-L-histidyl) interacts with biological targets and for postulating reaction mechanisms. The molecular docking of this compound into the SARS-CoV-2 main protease is a clear example of predicting specific molecular interactions. nih.govnih.gov These computational predictions identified a potential binding site and enumerated the specific amino acid residues involved in forming a stable complex, primarily through hydrophobic forces. nih.govresearchgate.net This information is foundational for guiding further experimental validation or for designing more potent derivatives.

Mechanistic insights have also been derived from computational studies of related systems. For instance, in the context of asymmetric catalysis, mechanistic comments have been made regarding the preferred conformation of the active dipeptide catalyst, linking its structure to the observed enantioselectivity. researchgate.net Furthermore, the study of how its copper complexes interact with hydroperoxides provides a basis for understanding its potential role in redox processes, where the peptide ligand modulates the reactivity of the central metal ion. qst.go.jp These predictive models, encompassing everything from ligand-receptor binding to reaction pathways, are essential tools in modern chemical and biomedical research. nih.gov

Biochemical and Molecular Mechanisms of Action

Enzymatic Activity Modulation and Inhibition

Acetylcholinesterase (AChE) Activity Modulation

Further research is required to determine if Cyclo(L-histidyl-L-histidyl) possesses biological activities similar to those observed for Cyclo(L-histidyl-L-proline) or if it has a unique mechanistic profile.

Interactions with Specific Biomolecules

The isothermal shift assay (iTSA) is a mass spectrometry-based method used to identify protein targets of small molecules by detecting changes in protein thermal stability upon ligand binding. oup.comnih.gov This technique has been employed to screen for potential protein targets of cyclic dipeptides. For instance, in a study on Arabidopsis, iTSA was used to identify proteins that interact with Cyclo(His-Pro). oup.comnih.gov Among the identified proteins was the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1). oup.comnih.gov While this specific finding relates to Cyclo(His-Pro), it demonstrates the utility of iTSA in identifying protein binders for cyclic dipeptides like Cyclo(His-His). oup.comnih.gov Further research using iTSA could elucidate the specific protein targets of Cyclo(His-His) and provide insights into its molecular functions. In silico studies have also suggested that Cyclo(L-histidyl-L-histidyl) can interact with viral proteases, indicating its potential for broader protein-binding capabilities. nih.gov

Cyclo(L-histidyl-L-histidyl) demonstrates a significant capacity for coordinating with metal ions, particularly copper(II). The imidazole (B134444) rings of the histidine residues are the primary sites for metal binding. acs.orgacs.org Potentiometric studies have determined that a bis[cyclo(histidylhistidine)]copper(II) complex can form, with a maximum coordination of four deprotonated histidine residues per Cu(II) ion. nih.gov This complex has been shown to mimic the active site of Cu/Zn superoxide (B77818) dismutase. nih.gov

The coordination properties can be influenced by the peptide's cyclic structure, which often enhances the effectiveness of metal ion interaction compared to linear peptides. mdpi.com Spectroscopic analyses, including UV-Vis, circular dichroism (CD), and electron paramagnetic resonance (EPR), have been used to characterize the structure and stability of these metal complexes. mdpi.comresearchgate.net The coordination environment around the copper ion can change with pH, leading to different complex species. mdpi.com For example, studies on other histidine-containing cyclopeptides show that at physiological pH, Cu(II) is tightly bound to the imidazole side-chains. acs.org The specific coordination chemistry, including the geometry and stability of the complexes, is crucial for the potential catalytic or other biological activities of the metallated Cyclo(His-His). nih.govmdpi.com

Table 1: Stability Constants of Metal Complexes with Cyclo(L-histidyl-L-histidyl)

| Metal Ion | logK1 | logK2 |

|---|---|---|

| Co(II) | 2.8 | 2.3 |

| Ni(II) | 3.8 | 2.6 |

| Cu(II) | 6.1 | 4.9 |

| Zn(II) | 3.8 | 2.9 |

Data from potentiometric determination by Bjerrum's method. researchgate.net

The interaction of cyclic dipeptides with membrane channels and receptors is an area of active investigation. For the related compound Cyclo(His-Pro), transport across the plasma membrane is facilitated by members of the organic cation/carnitine transporters family, such as OCT2. oup.com Some central effects of Cyclo(His-Pro), like thermoregulation, are thought to be due to its interaction with various targets, including GABA receptors. mdpi.com While direct evidence for Cyclo(His-His) binding to specific membrane channels or receptors is still emerging, the known interactions of similar cyclic dipeptides suggest that this is a plausible mechanism of action. oup.commdpi.com The ability of these molecules to cross the blood-brain barrier further implies interactions with central nervous system targets. medchemexpress.comglpbio.com

Regulation of Gene Expression Profiles in Cellular Research Models

Cyclic dipeptides have been shown to modulate gene expression, particularly in pathways related to stress and inflammation. Cyclo(His-Pro) has been demonstrated to upregulate genes associated with both the thioredoxin and glutathione (B108866) antioxidant systems, indicating its role as an inducer of the Nrf2 pathway. nih.gov This transcription factor is a key regulator of cellular responses to oxidative stress. oup.com Specifically, Cyclo(His-Pro) increases the expression of several genes containing antioxidant response elements (AREs). nih.gov Furthermore, it can inhibit the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. medchemexpress.comnih.gov This dual regulation of the Nrf2 and NF-κB signaling pathways suggests a mechanism by which these peptides can exert anti-inflammatory and cytoprotective effects. medchemexpress.comnih.govnih.gov While these findings are for Cyclo(His-Pro), they provide a strong basis for investigating similar gene regulatory effects of Cyclo(His-His).

Role in Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is central to protein folding and cellular homeostasis. nih.gov When unfolded or misfolded proteins accumulate, it triggers the unfolded protein response (UPR), a key component of the ER stress response. nih.govmdpi.com Research on Cyclo(His-Pro) has revealed its ability to modulate the ER stress response. nih.govnih.gov In microglial cells, Cyclo(His-Pro) was found to hasten the activation of all three UPR transducers in response to lipopolysaccharide (LPS), an ER stress inducer. nih.gov It also increases the levels of the ER chaperone protein BiP (GRP78) and enhances the phosphorylation of eIF2α, a key event in the UPR that leads to a general attenuation of protein synthesis. nih.govnih.gov By up-regulating BiP, Cyclo(His-Pro) appears to increase the cell's sensitivity to ER stress, thereby triggering the UPR to mitigate the stress. nih.govmedchemexpress.com These actions help to restore cellular homeostasis and can protect cells from apoptosis induced by severe or prolonged ER stress. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Cyclo(L-histidyl-L-histidyl) / Cyclo(His-His) |

| Cyclo(L-histidyl-L-proline) / Cyclo(His-Pro) |

| Thyrotropin-releasing hormone (TRH) |

| Pyroglutamic acid |

| His-Pro |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPC1) |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

| Zinc(II) |

| GABA |

| BiP (GRP78) |

| eIF2α |

Biological Roles and Cellular Investigations Non Clinical Focus

Occurrence and Distribution in Biological Systems

Cyclo(L-histidyl-L-histidyl), a member of the diketopiperazine (DKP) class of cyclic dipeptides, has been identified in various biological systems, although its distribution is not as extensively documented as some other DKPs like Cyclo(L-histidyl-L-proline). Diketopiperazines in general are found in a wide array of natural sources, including bacteria, fungi, plants, and animals. They are often produced as secondary metabolites by microorganisms or can be formed during the processing of protein-rich foods. For instance, Cyclo(L-histidyl-L-proline) is known to be present in fish and fish products, roasted cocoa, stewed beef, and beer. researchgate.netwikipedia.org

In mammalian systems, the focus has largely been on Cyclo(L-histidyl-L-proline), which is ubiquitously distributed in tissues and body fluids, including the central nervous system, gastrointestinal tract, and blood. nih.govcaymanchem.com While the specific occurrence and distribution of Cyclo(L-histidyl-L-histidyl) are less characterized, the general presence of DKPs across diverse biological systems suggests potential roles in intercellular communication and metabolic regulation. Further research is needed to specifically map the presence and concentration of Cyclo(L-histidyl-L-histidyl) in various organisms and tissues.

Biosynthesis and Metabolic Pathways

The biosynthesis of Cyclo(L-histidyl-L-histidyl) and other diketopiperazines can occur through several pathways, both enzymatic and non-enzymatic.

A well-established pathway for the formation of a related DKP, Cyclo(L-histidyl-L-proline) (CHP), is through the metabolism of Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2. researchgate.netnih.govphysiology.org In this process, the enzyme pyroglutamate (B8496135) aminopeptidase (B13392206) cleaves the N-terminal pyroglutamyl residue from TRH, yielding the dipeptide histidyl-prolinamide (His-Pro-NH2). This dipeptide then undergoes spontaneous, non-enzymatic cyclization to form the stable CHP. caymanchem.comphysiology.orgoup.com This pathway is particularly relevant in the mammalian central nervous system and pancreas where TRH is synthesized and metabolized. physiology.orgphysiology.org

While this specific pathway directly leads to CHP, it highlights a general mechanism where linear dipeptides, which can be products of larger peptide or protein degradation, can cyclize to form DKPs. It is conceivable that a similar, though not TRH-derived, mechanism could lead to the formation of Cyclo(L-histidyl-L-histidyl) from a linear histidyl-histidine dipeptide. However, direct evidence for a specific precursor peptide analogous to TRH for Cyclo(L-histidyl-L-histidyl) is not well-documented.

A more direct and specific enzymatic pathway for the synthesis of cyclodipeptides involves a family of enzymes known as cyclodipeptide synthases (CDPSs). nih.govresearchgate.netnih.gov Unlike the TRH metabolism pathway, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govnih.govmdpi.com These enzymes catalyze the formation of a dipeptidyl intermediate from two aa-tRNA molecules, which then undergoes intramolecular cyclization to release the cyclodipeptide product. chemrxiv.org

The mechanism involves the enzyme binding to the first aminoacyl-tRNA and forming a covalent intermediate. Subsequently, the second aminoacyl-tRNA binds, and a peptide bond is formed. Finally, an intramolecular aminolysis reaction occurs, leading to the formation of the diketopiperazine ring and its release from the enzyme. mdpi.comchemrxiv.org

While many CDPSs have been identified and characterized, leading to the production of a variety of cyclodipeptides, specific CDPSs that synthesize Cyclo(L-histidyl-L-histidyl) have not been as extensively studied as those for other histidine-containing cyclodipeptides like Cyclo(L-histidyl-L-proline) and Cyclo(L-histidyl-L-phenylalanine). nih.govresearchgate.net However, the existence of this enzyme family provides a plausible and efficient mechanism for the de novo biosynthesis of Cyclo(L-histidyl-L-histidyl) in organisms that possess the corresponding CDPS gene. The biosynthesis of the precursor amino acid, L-histidine, is a complex, multi-step pathway present in prokaryotes, lower eukaryotes, and plants, but not in animals, making it an essential amino acid for the latter. wikipedia.orgnih.govcreative-proteomics.comresearchgate.netresearchgate.net

Biochemical Degradation Pathways and Stability Studies

Cyclic dipeptides, including Cyclo(L-histidyl-L-histidyl), are generally characterized by high stability, particularly against proteolytic degradation by peptidases, which readily cleave their linear counterparts. nih.govnih.gov This resistance to degradation is a key feature contributing to their biological activity and potential as therapeutic scaffolds.

Studies on the related compound, Cyclo(L-histidyl-L-proline) (CHP), have shown its remarkable stability in various biological fluids. physiology.org For instance, CHP is reported to have a significantly longer half-life in circulation compared to TRH. physiology.org While CHP is not readily metabolized in the blood, it can be found unchanged in urine. physiology.org

However, under certain conditions, such as the acidic environment of the stomach, the diketopiperazine ring can be opened. For CHP, this can yield the linear dipeptides His-Pro and Pro-His. mdpi.com It is plausible that Cyclo(L-histidyl-L-histidyl) would exhibit similar stability and degradation patterns. The stability of various histidine-containing dipeptides in serum has been evaluated, with CHP showing complete stability. mdpi.com The linear dipeptide His-Pro, in contrast, is less stable. mdpi.com The degradation of L-histidine itself occurs primarily in the liver and skin through the action of histidase, which deaminates it to urocanic acid. creative-proteomics.com

The inherent stability of the diketopiperazine ring structure of Cyclo(L-histidyl-L-histidyl) suggests that its biological effects are likely mediated by the cyclic form rather than its linear constituents.

Functional Studies in in vitro Cell Culture Models

The biological activities of cyclic dipeptides are diverse and have been the subject of extensive research. While specific studies focusing solely on Cyclo(L-histidyl-L-histidyl) are limited, research on related proline-based and other cyclic dipeptides provides insights into their potential effects on cellular processes.

Cyclic dipeptides have been shown to exert a range of effects on cell proliferation and apoptosis, with outcomes often dependent on the specific compound and cell type. For example, some proline-containing bicyclic DKPs have demonstrated cytotoxic effects and the ability to inhibit the proliferation of various cancer cell lines. mdpi.com

Conversely, other studies have indicated protective roles. For instance, the neuropeptide Cyclo-L-prolylglycine was found to reduce the number of early apoptotic cells, suggesting a protective mechanism, while not showing intrinsic mitogenic activity. nih.gov Similarly, Cyclo (L-Leu-L-Pro) has been shown to protect normal breast epithelial cells from oxidative damage-induced cytotoxicity. archbreastcancer.com

Research on the fungus-derived Cyclo-(L-Pro-L-Phe) demonstrated a neuroprotective effect by inhibiting H2O2-induced cell injury, apoptosis, and the activation of caspase-3 and PARP in neuroblastoma cells. mdpi.com Furthermore, studies on the metastasis suppressor protein Nm23-H1 have shown its involvement in regulating the cell cycle and promoting apoptosis in B-cells, indicating the complex interplay of factors that control these cellular processes. tandfonline.com

These findings from related compounds suggest that Cyclo(L-histidyl-L-histidyl) could potentially modulate cellular proliferation and apoptosis. However, direct experimental evidence from in vitro studies using Cyclo(L-histidyl-L-histidyl) is necessary to determine its specific effects and underlying mechanisms.

Impact on Cellular Differentiation and Phenotype

No studies were identified that specifically investigate the influence of Cyclo(L-histidyl-L-histidyl) on the processes of cellular differentiation or the resulting cellular phenotypes.

Modulation of Inflammatory Responses at the Cellular Level

While some studies mention Cyclo(L-histidyl-L-histidyl) in the context of forming complexes with metals to study free radical generation, there is no direct evidence or detailed research on how the compound itself modulates specific inflammatory pathways or responses at the cellular level. researchgate.netresearchgate.netresearchgate.net

Neuroprotective Mechanisms in in vitro Neuronal Models

There is no available research detailing any neuroprotective effects or mechanisms of Cyclo(L-histidyl-L-histidyl) in in vitro neuronal models.

Influence on Metabolic Fluxes (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

No literature was found that examines the effect of Cyclo(L-histidyl-L-histidyl) on metabolic fluxes, including glycolysis or the pentose phosphate pathway.

Investigational Role in Plant Biology and Stress Response

The role of Cyclo(L-histidyl-L-histidyl) in plant biology, including any potential involvement in stress response mechanisms, has not been documented in the available scientific literature.

Due to this lack of specific data, creating the requested article with detailed research findings and data tables is not feasible at this time. Further primary research would be required to elucidate the biological functions of Cyclo(L-histidyl-L-histidyl) in these areas.

Structure Activity Relationship Sar Studies of Cyclo L Histidyl L Histidyl and Analogs

Impact of Amino Acid Substitutions on Molecular Activity

Substituting one or both histidine residues in the c(His-His) scaffold with other amino acids significantly alters the molecule's biological profile, including its anticancer, antimicrobial, and cardiovascular effects. The nature of the substituting amino acid's side chain—its size, polarity, and aromaticity—plays a pivotal role in these functional changes.

Studies on various histidine-containing DKPs reveal distinct activity patterns. For instance, the substitution of one histidine with a small, non-polar amino acid like alanine (B10760859) or glycine (B1666218) yields compounds with notable biological effects. Cyclo(His-Ala) has demonstrated broad-spectrum anticancer activity in vitro, inhibiting the growth of cell lines such as HT-29, MCF-7, and HeLa. nih.govresearchgate.net Both cyclo(His-Ala) and cyclo(His-Gly) have also shown significant antifungal activity against C. albicans. nih.govresearchgate.net

When the second histidine is replaced by larger, aromatic amino acids like phenylalanine or tyrosine, the resulting analogs, cyclo(His-Phe) and cyclo(His-Tyr), exhibit different activity profiles. Cyclo(His-Phe) has shown significant anti-tumor activity, particularly against cervical carcinoma cells, while cyclo(His-Tyr) demonstrated notable antibacterial activity. nih.govresearchgate.net Furthermore, these aromatic substitutions influence cardiovascular and hematological properties. Cyclo(His-Tyr) was found to prolong blood clotting time and inhibit platelet aggregation, whereas cyclo(His-Phe) caused a reduction in heart rate in isolated rat heart studies. nih.govresearchgate.net

These findings underscore that even subtle changes to the amino acid composition can drastically shift the therapeutic potential of the DKP scaffold. The histidine residue itself, with its versatile imidazole (B134444) side chain, often forms the basis of these activities, which are then modulated by the partner amino acid. researchgate.net

| Compound | Substituting Amino Acid (X) | Key Biological Activities Noted in Research | Reference |

|---|---|---|---|

| Cyclo(His-Ala) | Alanine | Anticancer (HT-29, MCF-7, HeLa cells), Antifungal (C. albicans), Thrombin Inhibition | nih.govresearchgate.net |

| Cyclo(His-Gly) | Glycine | Anticancer (MCF-7 cells), Antifungal (C. albicans), Platelet Aggregation Inhibition | nih.govresearchgate.net |

| Cyclo(His-Phe) | Phenylalanine | Anticancer (cervical carcinoma), Antifungal, Reduced Heart Rate | nih.govresearchgate.net |

| Cyclo(His-Tyr) | Tyrosine | Antibacterial, Antifungal, Prolonged Blood Clotting Time, Increased Heart Rate | nih.govresearchgate.net |

| Cyclo(His-Pro) | Proline | Neuroprotective, Antioxidant | researchgate.netmdpi.comnih.govresearchgate.net |

Stereochemical Influences on Conformational and Functional Properties

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental determinant of a molecule's biological function. solubilityofthings.com For cyclic dipeptides, the chirality of the constituent amino acids (L- or D-configuration) dictates the spatial orientation of the side chains, which in turn affects how the molecule interacts with biological targets like receptors and enzymes. nih.gov Each DKP, unless it contains glycine, can exist as four possible stereoisomers (L-L, D-D, L-D, D-L), each projecting its side chains in unique spatial arrangements that can lead to distinct biological effects. nih.govmdpi.com

The L-L configuration of natural peptides is not always the most active. In some cases, the incorporation of a D-amino acid can enhance stability or activity. For example, studies on cyclo(His-Pro) isomers have shown that different stereoisomers possess varying degrees of neuroprotective potential against Alzheimer's disease models. mdpi.com The most effective isomer, c(L-His-D-Pro), demonstrated superior neuroprotection through mechanisms related to apoptosis, oxidative stress, and mitochondrial energy metabolism. mdpi.com This highlights that the precise stereochemical configuration is critical for optimal interaction with biological systems. The rigid DKP core framework means that even a single change in chirality can profoundly alter the molecule's shape and its ability to bind to a specific target. nih.gov

Side-Chain Modifications and Their Effect on Molecular Interactions

The side chains of the amino acid residues are the primary drivers of intermolecular interactions. The imidazole ring of histidine is particularly important due to its aromatic nature and its ability to act as both a hydrogen bond donor and acceptor. wikipedia.orgnih.gov Modifying this side chain, or the side chain of the partnering amino acid, is a key strategy in SAR studies to fine-tune molecular interactions. scispace.comaps.org

Research has shown that interactions involving histidine side chains can be engineered to enhance binding affinity to protein targets. nih.gov For example, rational design strategies have been used to create favorable interactions between an aromatic side chain on a synthetic peptide and a histidine residue on a target receptor, thereby strengthening the ligand-receptor complex. nih.gov Modifications can include altering the length, bulk, or electronic properties of the side chain. In multihistidine peptides, the presence of other amino acids with large or coordinating side chains (like phenylalanine or aspartic acid) can influence which histidine residue is favored for metal ion coordination. mdpi.com

Furthermore, direct chemical modification of the histidine side chain itself, such as through C-H alkylation, provides a powerful tool for creating novel analogs. nih.gov This type of modification preserves the essential nitrogen groups of the imidazole ring while introducing new functionalities that can alter the molecule's binding properties and biological activity. nih.gov

Ring Conformation and Bioactivity Correlation

The 2,5-diketopiperazine ring is not planar and typically adopts a puckered conformation, most often a boat or twist-boat shape. nih.govresearchgate.netresearchgate.net This conformation is crucial as it determines the orientation of the amino acid side chains, influencing their accessibility for interaction with biological targets.

Molecular modeling and NMR studies on active histidine-containing DKPs, such as cyclo(His-Ala) and cyclo(His-Gly), have indicated that the energetically favorable conformers predominantly adopt a boat conformation. nih.govresearchgate.net This specific ring structure is associated with the observed anticancer and antifungal activities of these compounds. nih.govresearchgate.net Similarly, a ring puckering study of cyclo(His-Pro) identified a twist-boat conformation for the DKP ring. researchgate.net This conformation was found to be significant for the molecule's ability to form hydrogen bonds with neurotoxins, suggesting that the DKP ring itself plays a direct role in the compound's neuroprotective effects by interacting with harmful molecules. researchgate.net

Therefore, a clear correlation exists between the conformation of the central DKP ring and the biological activity of the molecule. The rigidity and specific puckering of the ring create a scaffold that pre-organizes the side chains into a bioactive conformation, facilitating precise molecular recognition and interaction with cellular targets.

Advanced Analytical Techniques for Research Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Cyclo(L-histidyl-L-histidyl). Its versatility allows for coupling with various detectors, such as UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS), to achieve high sensitivity and specificity. Purity assessment of commercially available Cyclo(His-Pro), a related cyclic dipeptide, is often certified at ≥98% using HPLC, demonstrating the method's capability for high-purity determinations. sigmaaldrich.comsigmaaldrich.com

For the analysis of polar compounds like Cyclo(L-histidyl-L-histidyl), Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, is particularly effective. HILIC columns can be used for the analysis of underivatized amino acids, including histidine, offering a direct method for quantification in various matrices. jocpr.com An isocratic mobile phase, for instance, containing a mixture of a buffer like potassium dihydrogen phosphate (B84403) and an organic solvent like acetonitrile, can be employed for separation on a silica-based HILIC column. jocpr.com

Below is a representative table of HPLC parameters that could be adapted for the analysis of Cyclo(L-histidyl-L-histidyl).

| Parameter | Condition |

| Column | HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 70:30 (v/v) Acetonitrile:50 mM Potassium Dihydrogen Phosphate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Analyte | Cyclo(L-histidyl-L-histidyl) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of peptides like Cyclo(L-histidyl-L-histidyl), derivatization is a mandatory step to convert them into more volatile species suitable for GC analysis. nist.gov A common derivatization procedure involves esterification of the carboxyl groups followed by acylation of the amino groups. For instance, amino acids can be converted to their methyl esters of methoxycarbonyl (MOC/ME) derivatives for GC-MS analysis. nist.gov

The subsequent mass spectrometry detection provides high sensitivity and structural information based on the fragmentation pattern of the derivatized analyte. nist.gov This allows for both qualitative identification and quantitative measurement of the compound in complex biological samples. scielo.org.mx While highly effective, the need for derivatization adds complexity to the sample preparation process.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged molecules based on their electrophoretic mobility in an electric field. d-aminoacids.com This technique is characterized by its high resolution, short analysis times, and minimal sample consumption, making it ideal for analyzing precious biological samples. d-aminoacids.com

For the analysis of peptides like Cyclo(L-histidyl-L-histidyl), the choice of background electrolyte (BGE) and its pH is critical as it influences the charge of the analyte and the electroosmotic flow (EOF), thereby affecting separation selectivity. aun.edu.eg Buffers such as phosphate or L-histidine adjusted to a specific pH can be used. aun.edu.eg CE can be coupled with various detectors, including UV-Vis and mass spectrometry, with laser-induced fluorescence (LIF) offering exceptional sensitivity for derivatized analytes. d-aminoacids.com The technique's ability to separate enantiomers by including chiral selectors in the BGE is also a significant advantage in peptide analysis. d-aminoacids.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions in solution. nih.gov It is considered the gold standard for characterizing the thermodynamics of binding events, providing a complete thermodynamic profile from a single experiment. numberanalytics.comnih.gov When Cyclo(L-histidyl-L-histidyl) binds to a target molecule, heat is either absorbed (endothermic) or released (exothermic), and the ITC instrument measures this heat change. numberanalytics.com

The data obtained from an ITC experiment allows for the determination of key thermodynamic parameters:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Enthalpy Change (ΔH): Provides insight into the changes in hydrogen bonding and van der Waals interactions. nih.gov

Entropy Change (ΔS): Reflects the changes in hydrophobic interactions and conformational freedom.

Stoichiometry (n): The molar ratio of the interacting molecules in the complex. nih.gov

These parameters are crucial for understanding the driving forces behind the binding of Cyclo(L-histidyl-L-histidyl) to its biological targets, such as proteins or metal ions. nih.govresearchgate.net ITC has been successfully used to study the interaction of histidine-containing compounds with metal ions like zinc. researchgate.net

A hypothetical ITC data summary for the binding of Cyclo(L-histidyl-L-histidyl) to a target protein is presented below.

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (Kd) | 15.2 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 2.3 | kcal/mol |

| Gibbs Free Energy (ΔG) | -6.2 | kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov In a typical SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., Cyclo(L-histidyl-L-histidyl)) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov

SPR analysis provides valuable kinetic data, including:

Association rate constant (ka): The rate at which the complex is formed.

Dissociation rate constant (kd): The rate at which the complex breaks apart.

Equilibrium dissociation constant (KD): Calculated from the ratio of kd/ka, it represents the binding affinity.

This technique is particularly useful for studying the interactions of histidine-tagged proteins, where the protein can be captured on an NTA (nitrilotriacetic acid)-derivatized sensor chip. xantec.com SPR can be used to analyze the binding of small molecules like Cyclo(L-histidyl-L-histidyl) to their protein targets, providing insights into the dynamics of the interaction. nih.gov

Proteomics-Based Methods (e.g., Isothermal Shift Assay) for Target Identification

Identifying the protein targets of a bioactive small molecule is crucial for understanding its mechanism of action. Proteomics-based methods offer a powerful approach for unbiased target identification in a complex biological environment. The Isothermal Shift Assay (iTSA) is a mass spectrometry-based method that identifies protein targets by detecting changes in their thermal stability upon ligand binding. nih.gov The principle is that a protein's melting point shifts when a ligand is bound. oup.com

In an iTSA experiment, cell lysates are treated with the compound of interest, in this case, Cyclo(L-histidyl-L-histidyl), and then heated to a specific temperature. oup.com The aggregated, unstable proteins are removed by centrifugation, and the remaining soluble proteins are analyzed by mass spectrometry to identify those that were stabilized or destabilized by the compound. nih.govoup.com This method was successfully used to identify protein targets for the related cyclic dipeptide, Cyclo(His-Pro). oup.comresearchgate.net

Key research findings using iTSA have identified potential protein targets for cyclic dipeptides. For example, studies on Cyclo(His-Pro) identified the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) as a significant binding partner. oup.comresearchgate.net

| Identified Protein Target (Example from Cyclo(His-Pro) Research) | Effect of Binding | Implied Function |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPC1) | Stabilization | Inhibition of enzymatic activity oup.com |

| Various other proteins | Stabilization or Destabilization | Potential off-targets or secondary interactors oup.com |

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a highly sensitive and robust method for characterizing ligand-receptor interactions. nih.gov These assays utilize a radiolabeled version of a ligand (e.g., tritiated or iodinated Cyclo(L-histidyl-L-histidyl)) to quantify its binding to a specific receptor, often in cell membrane preparations or on intact cells. nih.govnih.gov

There are two primary types of radioligand binding experiments:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.gov

Competition Assays: In these assays, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled compound (the competitor, e.g., unlabeled Cyclo(L-histidyl-L-histidyl) or its analogs). This allows for the determination of the competitor's affinity (Ki) for the receptor. nih.gov

These assays are fundamental in pharmacology and drug discovery for screening compounds and characterizing their interaction with specific receptor targets. nih.govplos.org

Future Research Directions and Research Applications

Elucidation of Novel Molecular Targets and Binding Partners

A primary avenue for future research lies in the comprehensive identification of the molecular targets and binding partners of Cyclo(His-His) within biological systems. While some interactions have been characterized for similar cyclic dipeptides like Cyclo(His-Pro), the specific interactome of Cyclo(His-His) remains largely unexplored. oup.comcaymanchem.comresearchgate.netmdpi.com Advanced proteomic techniques, such as the isothermal shift assay (iTSA), which detects shifts in the thermal stability of proteins upon ligand binding, can be employed to screen for potential protein targets in various cell lysates. oup.com This approach has been successfully used to identify protein targets for other cyclic dipeptides. oup.com Understanding these interactions is crucial for elucidating the biological roles of Cyclo(His-His).

Design of Advanced Cyclic Dipeptide Probes for Biochemical Research

To facilitate the study of its biological functions, the development of advanced biochemical probes based on the Cyclo(His-His) scaffold is a critical next step. These probes can be designed with reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments, respectively. The synthesis of such functionalized cyclic dipeptides would allow for the tracking of Cyclo(His-His) within cells and the identification of its binding partners through affinity purification coupled with mass spectrometry. tandfonline.com Furthermore, photoaffinity labeling probes can be created to capture and identify interacting proteins in a cellular context. nih.gov

Exploration of Supramolecular Assemblies for Materials Science Applications

The self-assembly properties of cyclic dipeptides, including Cyclo(His-His), present exciting opportunities in materials science. nih.govresearchgate.net The rigid structure and hydrogen bonding capabilities of the diketopiperazine ring, combined with the potential for metal coordination and aromatic interactions through the histidine side chains, make Cyclo(His-His) an excellent candidate for the bottom-up fabrication of novel nanomaterials. nih.govresearchgate.netnih.govacs.org

Research has shown that cyclic dipeptides can self-assemble into diverse nanostructures like nanotubes, nanospheres, and hydrogels. nih.govmdpi.com For instance, the coordination of cyclic(L-histidine-D-histidine) with zinc ions has been shown to lead to the formation of highly fluorescent peptide dots. nih.govacs.org Future investigations could explore the self-assembly of Cyclo(His-His) under various conditions (e.g., pH, temperature, presence of metal ions) to control the morphology and properties of the resulting materials. nih.govnih.govacs.org These materials could have applications in areas such as optoelectronics, bioimaging, and drug delivery. researchgate.netnih.govacs.org

Table 1: Potential Supramolecular Assemblies of Cyclo(His-His) and Their Applications

| Assembly Type | Potential Driving Force(s) | Potential Application(s) |

|---|---|---|

| Nanotubes | Hydrogen bonding, π-π stacking | Drug delivery, biosensing |

| Nanospheres | Hydrophobic interactions, metal coordination | Bioimaging, nanocarriers for therapeutics |

| Hydrogels | Hydrogen bonding, solvent interactions | Tissue engineering, controlled release systems |

| Fluorescent Dots | Metal-ion coordination | Optoelectronics, cellular imaging |

Integration of Omics Data for Systems-Level Understanding of its Biological Roles

A systems-level understanding of the biological roles of Cyclo(His-His) can be achieved through the integration of various "omics" data. Metabolomics can be used to quantify the levels of Cyclo(His-His) in different tissues and under various physiological or pathological conditions, providing clues about its function. oup.comresearchgate.netmetabolomicsworkbench.org For example, studies have shown that levels of the related cyclic dipeptide, Cyclo(His-Pro), increase in response to abiotic stress in plants. oup.com Combining these metabolomic profiles with proteomic and transcriptomic data can help to build comprehensive models of the pathways and networks in which Cyclo(His-His) is involved. This integrated approach will be instrumental in moving beyond the study of individual interactions to a more holistic view of its function in a biological system.

Development of Novel Synthetic Routes with Enhanced Efficiency

Table 2: Comparison of Synthetic Approaches for Cyclic Dipeptides

| Method | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Linear Dipeptide Cyclization | Stepwise synthesis and cyclization | Good control over stereochemistry | Can be multi-step with moderate yields |

| Thermal Condensation | Heating amino acids in a high-boiling solvent | Simple, one-step process | Can lead to diastereomeric mixtures |

| Water-Mediated Synthesis | Uses water as a solvent, often catalyst-free | Environmentally friendly, easy workup | May not be universally applicable to all dipeptides |

| Enzyme-Catalyzed Synthesis | Utilizes enzymes for peptide bond formation and/or cyclization | High specificity and mild reaction conditions | Enzyme availability and stability can be limiting |

Investigational Utility in in vitro Disease Modeling (e.g., neurodegeneration, metabolic disorders)

The reported biological activities of related cyclic dipeptides, such as the neuroprotective and anti-inflammatory effects of Cyclo(His-Pro), suggest that Cyclo(His-His) could be a valuable tool for in vitro disease modeling. caymanchem.comresearchgate.netmdpi.comnih.govnih.gov Future research should explore the effects of Cyclo(His-His) in various cell-based models of diseases like neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and metabolic disorders. nih.govnih.govfrontiersin.orgplos.org For example, its potential to modulate processes like oxidative stress, protein aggregation, and inflammation could be investigated in neuronal cell lines or primary cultures treated with neurotoxins. mdpi.comnih.govplos.org Such studies could reveal novel therapeutic avenues and provide a deeper understanding of the molecular mechanisms underlying these complex diseases.

Q & A

Q. How can researchers ensure reproducibility in Cyclo(L-histidyl-L-histidyl) studies amid variability in synthetic yields?

- Methodological Answer : Optimize cyclization conditions (temperature, solvent polarity) using design of experiments (DoE). Track reaction progress via TLC or LC-MS. Report yields as mean ± SD from ≥3 independent syntheses. Share raw spectral data in supplementary materials .

Tables for Key Methodological Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Validation | HPLC purity >95% | Enantiomeric excess via CD |

| Antimicrobial Testing | MIC assays | Time-kill kinetics |

| Computational Analysis | Docking (AutoDock) | MD simulations (100 ns) |

| Pharmacokinetics | Solubility testing | Caco-2 permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.